[(1S,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol
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Overview
Description
[(1S,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol is an organic compound with the molecular formula C11H20O It is a cyclopropane derivative with a methanol group attached to the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of 4-methylpent-3-en-1-yl magnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield the desired cyclopropylmethanol compound. The reaction conditions often include the use of a suitable solvent such as diethyl ether and a catalyst like copper(I) chloride to facilitate the cyclopropanation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(1S,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination.
Major Products Formed
Oxidation: Formation of 2-methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl aldehyde or carboxylic acid.
Reduction: Formation of 2-methyl-2-(4-methylpent-3-en-1-yl)cyclopropane.
Substitution: Formation of 2-methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl halide or amine.
Scientific Research Applications
[(1S,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1S,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl ring may also interact with hydrophobic pockets in proteins, affecting their conformation and function.
Comparison with Similar Compounds
[(1S,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclop
Properties
CAS No. |
185064-36-2 |
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Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
[(1S,2S)-2-methyl-2-(4-methylpent-3-enyl)cyclopropyl]methanol |
InChI |
InChI=1S/C11H20O/c1-9(2)5-4-6-11(3)7-10(11)8-12/h5,10,12H,4,6-8H2,1-3H3/t10-,11+/m1/s1 |
InChI Key |
XVBJCXHXYYFQKZ-MNOVXSKESA-N |
Isomeric SMILES |
CC(=CCC[C@]1(C[C@@H]1CO)C)C |
Canonical SMILES |
CC(=CCCC1(CC1CO)C)C |
Origin of Product |
United States |
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